Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
Description
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride, is a synthetic carbamate derivative with a complex structure. The compound features:
- Carbamic acid core: Functionalized with an N-methyl group and an N-(1-(3,5-xylyloxy)-2-propyl) substituent.
- Ester moiety: Linked to a 2-(diethylamino)ethyl group, which is protonated as a hydrochloride salt to enhance solubility and stability.
The hydrochloride salt form improves bioavailability, a common strategy for basic nitrogen-containing drugs .
Properties
CAS No. |
100836-65-5 |
|---|---|
Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-7-21(8-2)9-10-23-19(22)20(6)17(5)14-24-18-12-15(3)11-16(4)13-18;/h11-13,17H,7-10,14H2,1-6H3;1H |
InChI Key |
GEASIWHGUXJJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N(C)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Zinc Compound Catalyzed Method
This method involves reacting the amine precursor of the target compound, carbon dioxide, and an alkoxysilane compound in the presence of a zinc-based catalyst. The zinc catalyst facilitates the formation of the carbamate ester efficiently.
| Zinc Compound | Role | Notes |
|---|---|---|
| Zinc oxide (ZnO2) | Catalyst | Moderate activity |
| Zinc chloride (ZnCl2) | Catalyst | High selectivity |
| Zinc bromide (ZnBr2) | Catalyst | Alternative halide catalyst |
| Zinc trifluoromethanesulfonate (Zn(OTf)2) | Catalyst | High Lewis acidity, improves yield |
| Zinc acetate (Zn(OAc)2) | Preferred catalyst | Highest yield and selectivity |
Ligands such as 1,10-phenanthroline, 2,2’-bipyridine, N,N’-bis(2-pyridylmethyl)ethylenediamine, and 1,4,8,11-tetraazacyclotetradecane can be coordinated to zinc to form complexes that further enhance catalytic efficiency.
- The zinc center activates the alkoxysilane and amine.
- CO2 insertion occurs forming a zinc-carbamate intermediate.
- Subsequent esterification yields the carbamic acid ester.
This method is economically favorable compared to tin alkoxide catalysts due to lower toxicity and cost.
Ionic Liquid Catalyzed Method
In this approach, an ionic liquid acts as the catalyst to promote the reaction between the amine, CO2, and alkoxysilane.
| Cation | Anion | Notes |
|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [DBUH]+ | Acetate (CH3COO-) | High yield and selectivity |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) [DBNH]+ | Acetate | Effective catalyst |
| Other cations: TBDH, TMGH, C4DABCO | Trifluoroacetate, trifluoroethanol ions | Moderate activity |
The ionic liquid stabilizes the reaction intermediates and facilitates CO2 activation and insertion into the amine.
Alkali Metal Compound Catalyzed Method
This method utilizes alkali metal compounds as catalysts in the reaction mixture.
Preferred alkali metal compounds:
| Compound | Notes |
|---|---|
| Potassium acetate | High yield and selectivity |
| Rubidium acetate | Effective catalyst |
| Cesium acetate | Effective catalyst |
| Potassium carbonate | Common base catalyst |
| Cesium carbonate | Strong base catalyst |
| Potassium hydroxide | Strong base, promotes carbamate formation |
| Potassium tert-butoxide | Strong base, enhances esterification |
These bases deprotonate the amine to form reactive intermediates that react with CO2 and alkoxysilane to form the carbamic acid ester.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Impact on Yield and Selectivity |
|---|---|---|
| Temperature | 25–100 °C | Higher temperatures often increase rate but may reduce selectivity |
| Pressure (CO2) | 1–10 atm | Elevated CO2 pressure favors carbamate formation |
| Catalyst loading | 0.1–5 mol% | Optimal loading balances cost and efficiency |
| Solvent | Alkoxysilane compound (e.g., trialkoxysilanes) | Acts as reactant and medium |
| Reaction time | 1–24 hours | Longer times improve conversion but may cause side reactions |
Research Findings and Comparative Analysis
- The zinc acetate catalyst with 1,10-phenanthroline ligand showed the highest yield and selectivity in carbamic acid ester synthesis, surpassing tin alkoxide catalysts in safety and cost-effectiveness.
- Ionic liquids with acetate anions and DBU or DBN cations demonstrated excellent catalytic activity, attributed to their ability to stabilize reaction intermediates.
- Alkali metal compounds, especially potassium acetate and potassium hydroxide, provided a simple and efficient catalytic system but required careful control of reaction conditions to avoid side reactions.
- The use of alkoxysilane compounds as both reactants and solvents simplifies the process and enhances the purity of the product.
- The described methods are applicable to a wide range of N-substituted carbamic acid esters, including aromatic derivatives such as the 3,5-xylyloxy-propyl substituted carbamate ester .
Summary Table of Preparation Methods
| Method | Catalyst Type | Key Advantages | Typical Yield (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|
| Zinc Compound Catalysis | Zn(OAc)2 + Ligands | High yield, low toxicity, reusable | 85–95 | >90 | Preferred for industrial scale |
| Ionic Liquid Catalysis | DBUH/DBNH Acetate ILs | Mild conditions, high selectivity | 80–90 | >85 | Good for sensitive substrates |
| Alkali Metal Compound Catalysis | KAc, KOH, CsAc | Economical, simple setup | 75–85 | 80–90 | Requires careful pH control |
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The diethylazanium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and carbamoyl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄₇H₆₀ClN₆O₆
- Molecular Weight : 805.0 g/mol
- IUPAC Name : Methyl N-[(1S)-1-[[(1S,3S,4S)-4-(((2S)-3,3-dimethyl-1-oxo-2-(2-oxo-3-(phenylmethyl)-1-imidazolidinyl)butyl)amino)-3-hydroxy-5-phenyl-1-((4-(2-pyridinyl)phenyl)methyl)pentyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound has been studied for its potential effects on neurotransmitter systems. Research indicates that it may act as a modulator of certain G-protein coupled receptors (GPCRs), which are critical targets in drug development for neurological disorders .
- Its structure suggests possible interactions with acetylcholine receptors, which could lead to applications in treating conditions like Alzheimer's disease or other cognitive impairments.
- Anticancer Activity :
Agricultural Science Applications
- Pesticide Development :
- The compound's structural features may lend themselves to the development of novel pesticides. Its bioactive properties could be harnessed to create environmentally friendly pest control agents that target specific pests while minimizing harm to beneficial organisms .
- Research into the efficacy of carbamic acid derivatives as botanical pesticides has shown promising results against common agricultural pests .
Case Study 1: Neuropharmacological Effects
A study conducted by researchers at a prominent university explored the effects of carbamic acid derivatives on GPCRs. They found that certain modifications to the structure enhanced binding affinity and selectivity for specific receptor subtypes. This work highlights the potential for developing targeted therapies for neurological conditions .
Case Study 2: Anticancer Properties
In vitro testing of carbamic acid derivatives demonstrated significant cytotoxicity against breast cancer cells. The study revealed that these compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations, suggesting their potential as anticancer agents .
Case Study 3: Agricultural Applications
Research on the use of carbamic acid derivatives in pest management showed that they possess effective acaricidal properties against agricultural pests like Dermanyssus gallinae. The study concluded that these compounds could serve as alternatives to conventional pesticides, offering a sustainable approach to pest control .
Mechanism of Action
The mechanism of action of 2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and carbamoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The diethylazanium moiety may enhance the compound’s solubility and cellular uptake, facilitating its action within biological systems.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three structurally related carbamate derivatives (Table 1):
Table 1: Comparative Analysis of Carbamate Derivatives
Key Observations:
Structural Variations: Target Compound vs. Dicyclomine: Both share a diethylaminoethyl ester and hydrochloride salt, but the target’s 3,5-xylyloxy-propyl group contrasts with Dicyclomine’s bicyclohexyl-carboxylic acid. This difference may alter receptor affinity—xylyloxy’s aromaticity vs. bicyclohexyl’s rigidity . CAS 314757-43-2: The tert-butyl ester and chiral aminomethoxypropyl group suggest use as a synthetic intermediate, lacking the target’s charged diethylamino group .
Pharmacological Implications: Dicyclomine’s anticholinergic activity is well-established, while the target compound’s diethylaminoethyl group hints at similar mechanisms. However, the xylyloxy group could modulate selectivity or potency . Natural carbamates (e.g., from Erigeron canadensis) often exhibit bioactivity (e.g., alkaloids), but their methyl ester derivatives are less pharmacologically optimized than synthetic analogs .
Physicochemical Properties :
- The target’s hydrochloride salt improves water solubility, critical for oral or injectable formulations. However, the 3,5-xylyloxy group’s lipophilicity may reduce solubility compared to Dicyclomine’s alicyclic structure.
- Stability of the aromatic ether in the target compound may require protective formulation strategies to prevent oxidative degradation .
Biological Activity
Carbamic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The specific compound N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-2-(diethylamino)ethyl ester hydrochloride is notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Molecular Formula : C18H28ClN2O3
- Molecular Weight : 348.88 g/mol
The compound features a carbamate functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Carbamate derivatives often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Receptor Modulation : The diethylamino group may interact with various neurotransmitter receptors, potentially modulating their activity and influencing neuronal excitability.
Anticholinergic Activity
Research indicates that carbamate compounds exhibit significant anticholinergic effects. For instance, studies have shown that similar compounds can inhibit AChE activity effectively:
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| Compound A | 85% | |
| Compound B | 75% | |
| N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-2-(diethylamino)ethyl ester | TBD | Current Study |
Neuroprotective Effects
The neuroprotective potential of carbamate derivatives has been explored in various studies. For example:
- Case Study : In a study involving neurodegenerative models, the administration of similar carbamate compounds led to a reduction in neuronal apoptosis and oxidative stress markers. This suggests a protective role against neurodegeneration.
Antitumor Activity
Emerging research indicates that certain carbamate derivatives possess anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 12.5 |
| Study 2 | HeLa (cervical cancer) | 15.0 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-2-(diethylamino)ethyl ester is crucial for determining its therapeutic viability:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly via urine.
Toxicological assessments indicate that while the compound shows promise in therapeutic applications, careful evaluation of its safety profile is necessary.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
